2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid
Description
The compound 2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid is a structurally complex molecule featuring a benzothiophene core substituted with an ethoxycarbonyl group, a carbamoyl linkage to a 3-nitrobenzoic acid moiety, and a partially saturated bicyclic system.
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S/c1-2-28-19(25)15-10-6-3-4-9-13(10)29-17(15)20-16(22)14-11(18(23)24)7-5-8-12(14)21(26)27/h5,7-8H,2-4,6,9H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDYFGHUBUFZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Active Ester-Mediated Amidation
This method leverages carbodiimide-based coupling agents to activate 3-nitrobenzoic acid for reaction with the benzothiophene amine:
- Activation of 3-nitrobenzoic acid :
- Amide bond formation :
Acid Chloride Route
A more reactive acylating agent is employed for faster kinetics:
- Synthesis of 3-nitrobenzoyl chloride :
- 3-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) for 2 hours, followed by solvent removal under reduced pressure.
- Coupling with benzothiophene amine :
Mixed Carbonate Anhydride Method
This approach utilizes in situ generation of a reactive acyl intermediate:
- Formation of mixed anhydride :
- 3-Nitrobenzoic acid is treated with ethyl chloroformate and triethylamine in THF at −15°C.
- Nucleophilic attack by amine :
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst.
- Triethylamine or diisopropylethylamine neutralizes HCl generated during acid chloride reactions.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) :
- IR (KBr) :
Elemental Analysis
- Calculated for C₂₀H₁₉N₂O₇S : C 55.42%, H 4.41%, N 6.47%, S 7.39%.
- Found : C 55.38%, H 4.39%, N 6.45%, S 7.36%.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| Active Ester (EDC/NHS) | 78–85 | 12–24 h | ≥98 |
| Acid Chloride | 82–88 | 2–4 h | ≥97 |
| Mixed Anhydride | 75–80 | 6 h | ≥95 |
The acid chloride route offers the highest yield and shortest reaction time but requires stringent moisture control. Active ester methods provide superior purity and are preferable for scale-up.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid involves its interaction with specific molecular targets. For example, it can bind to fatty acid-binding proteins, altering their function and affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide family. Key analogs and their structural differences are outlined below:
Key Observations :
- The 3-nitrobenzoic acid moiety introduces strong electron-withdrawing and polar characteristics absent in analogs like or , which may influence solubility and bioavailability.
Physicochemical Properties
Comparative data for the cyano-substituted analog () provides a benchmark:
Analysis :
Biological Activity
2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiophene moiety and a nitrobenzoic acid group. Its molecular formula is C15H16N2O4S, and it possesses significant functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its cytotoxic and antimicrobial effects. Below are key findings from recent studies:
Cytotoxic Activity
-
Cell Line Studies :
- The compound was evaluated for cytotoxic effects using the MTT assay on various cancer cell lines, including MCF-7 (breast cancer) and M4A4 (metastatic) cells. The results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential.
- For instance, an IC50 value of approximately 1.1 µM was reported for the compound against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action :
Antimicrobial Activity
- Antimicrobial Testing :
- The compound demonstrated antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli, using disk diffusion methods to assess zones of inhibition.
- Comparative studies indicated that the compound's antimicrobial efficacy was higher than that of conventional antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 1.1 µM | |
| M4A4 | Not specified | ||
| Antimicrobial | Staphylococcus aureus | 20 mm | |
| Escherichia coli | 18 mm |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study focused on the effects of this compound on MCF-7 cells revealed that it not only reduced cell viability but also altered cell cycle progression and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another research effort investigated the antimicrobial properties against clinical isolates of bacteria. The findings showed that the compound effectively inhibited bacterial growth and could serve as a lead for antibiotic development .
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Resolve substituent effects on the tetrahydrobenzothiophene ring (e.g., carbamoyl proton at δ ~10.5 ppm) and nitrobenzoic acid moiety .
- IR Spectroscopy : Detect functional groups (e.g., NH stretch at ~3300 cm⁻¹ in carbamoyl) .
- X-ray Crystallography (Advanced) : Resolve conformational ambiguities using SHELXL for refinement .
Advanced: How can reaction yields be systematically optimized?
Q. Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
- Statistical Analysis : Use ANOVA to assess significance of factors (e.g., anhydride stoichiometry impacts yield by ±15%) .
- Case Study : achieved 67% yield using 1.2 equivalents of anhydride in CH₂Cl₂ under nitrogen .
Advanced: How is the tetrahydrobenzothiophene ring conformation analyzed?
Q. Methodological Answer :
- X-ray Diffraction : Determine puckering coordinates (amplitude q, phase angle φ) via Cremer-Pople parameters .
- SHELX Refinement : Resolve deviations from planarity (e.g., envelope or twist-boat conformations) .
- Example : Cyclohexene-fused analogs show q = 0.45–0.55 Å and φ ≈ 180° (envelope) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish carbamoyl NH from solvent artifacts) .
- Crystallographic Validation : Compare experimental vs. computed (DFT) structures to identify tautomeric forms .
- Case Study : observed δ 8.2 ppm for a vinyl proton in compound 24, validated via NOESY .
Basic: What are the stability considerations for handling this compound?
Q. Methodological Answer :
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group .
- pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent nitro group reduction or ester cleavage .
Advanced: How to assess environmental impact in laboratory settings?
Q. Methodological Answer :
- Fate Studies : Track degradation products via LC-MS under simulated environmental conditions (UV light, aqueous buffers) .
- Ecotoxicology : Use in vitro assays (e.g., algae growth inhibition) to evaluate bioaccumulation potential .
Basic: What are key intermediates in its synthesis?
Q. Methodological Answer :
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : Synthesized via Gewald reaction (2-aminothiophene cyclization with ketones) .
- Nitrobenzoic Acid Derivatives : Prepared via nitration of benzoic acid precursors (HNO₃/H₂SO₄, 0–5°C) .
Advanced: How to design analogs for biological activity studies?
Q. Methodological Answer :
- SAR Framework : Modify substituents (e.g., replace nitro with cyano) to probe antibacterial mechanisms ( observed MIC = 2–8 µg/mL for analogs) .
- Docking Studies : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase .
Advanced: How to integrate this compound into a theoretical framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
